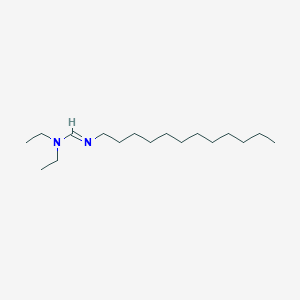
Acetic acid--tridecan-5-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–tridecan-5-ol (1/1) is a chemical compound formed by the combination of acetic acid and tridecan-5-ol in a 1:1 ratio. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Tridecan-5-ol is a long-chain fatty alcohol with the formula C₁₃H₂₈O. The combination of these two compounds results in a unique ester that has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–tridecan-5-ol (1/1) typically involves an esterification reaction. This reaction occurs between acetic acid and tridecan-5-ol in the presence of a catalyst, usually a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
CH3COOH+C13H28OH→CH3COOC13H27+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-5-ol (1/1) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–tridecan-5-ol (1/1) can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tridecan-5-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridecan-5-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and tridecan-5-ol.
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-5-ol and acetic acid.
Applications De Recherche Scientifique
Acetic acid–tridecan-5-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–tridecan-5-ol (1/1) depends on its specific application. In antimicrobial studies, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the ester may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–tridecan-1-ol (1/1): Similar ester formed with tridecan-1-ol instead of tridecan-5-ol.
Acetic acid–dodecan-5-ol (1/1): Ester formed with a shorter chain alcohol.
Acetic acid–tetradecan-5-ol (1/1): Ester formed with a longer chain alcohol.
Uniqueness
Acetic acid–tridecan-5-ol (1/1) is unique due to the specific position of the hydroxyl group on the tridecan-5-ol molecule, which can influence its physical and chemical properties. This positional difference can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar esters.
Propriétés
Numéro CAS |
60826-29-1 |
|---|---|
Formule moléculaire |
C15H32O3 |
Poids moléculaire |
260.41 g/mol |
Nom IUPAC |
acetic acid;tridecan-5-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-9-10-12-13(14)11-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
ANTCWLKEHXLVOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)
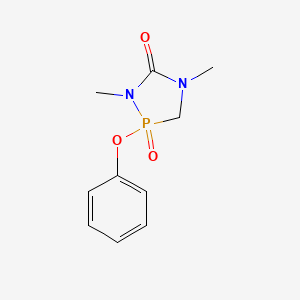

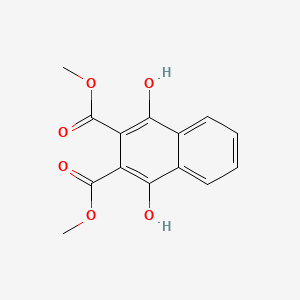
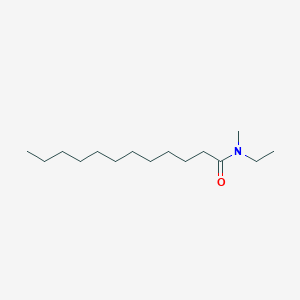
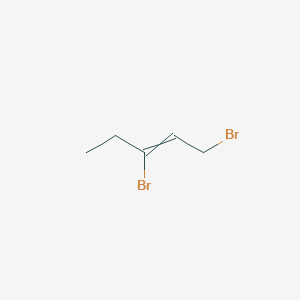
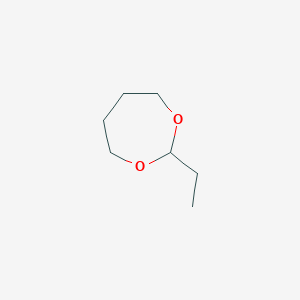
![(NE)-N-[(E,4E)-4-hydroxyiminobut-2-enylidene]hydroxylamine](/img/structure/B14611275.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)


